molecular formula C78H72N8O8P2 B1611782 Bis[(S,S,S)-DiazaPhos-SPE] CAS No. 851770-14-4

Bis[(S,S,S)-DiazaPhos-SPE]

Cat. No. B1611782
M. Wt: 1311.4 g/mol
InChI Key: NTWCWWNZWYJTEP-HMVZQFFBSA-N
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Description

Bis[(S,S,S)-DiazaPhos-SPE] is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a chiral ligand that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Synthesis and Structural Characterization

  • Bis(diazocarbonyl) compounds, including variants like Bis[(S,S,S)-DiazaPhos-SPE], are used in the synthesis of well-defined polymers with unique structures. The cyclopolymerization of these compounds results in polymers with distinctive backbones, potentially useful in various material science applications (Shimomoto et al., 2016).

In Organic Chemistry and Catalysis

  • Bis(oxazolines), related to Bis[(S,S,S)-DiazaPhos-SPE], are used as catalysts in cyclopropanation reactions. These reactions are crucial in organic synthesis, indicating the potential of Bis[(S,S,S)-DiazaPhos-SPE] in catalytic applications (Burguete et al., 2000).

Medicinal Chemistry and Drug Development

  • Compounds like Bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane), which share structural similarities with Bis[(S,S,S)-DiazaPhos-SPE], are used in medicinal chemistry for the synthesis of potential drug candidates. These compounds can facilitate the creation of novel pharmaceuticals (Hajipour et al., 1998).

Environmental Applications

  • Bisphenol analogues, related to Bis[(S,S,S)-DiazaPhos-SPE], have been studied for their impact on the environment, indicating a potential area of environmental research for Bis[(S,S,S)-DiazaPhos-SPE] and similar compounds (Wang et al., 2017).

Advanced Material Development

  • Bis[(S,S,S)-DiazaPhos-SPE] and its derivatives might be explored in the development of advanced materials, such as in the synthesis of ambipolar host materials for organic light-emitting devices (OLEDs), offering high efficiency and stability (Zheng et al., 2012).

properties

IUPAC Name

2-[(1S,3S)-2-[2-[(1S,3S)-5,8-dioxo-1,3-bis[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-2-yl]phenyl]-5,8-dioxo-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H72N8O8P2/c1-49(53-27-9-5-10-28-53)79-71(91)57-35-17-21-39-61(57)75-83-67(87)45-46-68(88)84(83)76(62-40-22-18-36-58(62)72(92)80-50(2)54-29-11-6-12-30-54)95(75)65-43-25-26-44-66(65)96-77(63-41-23-19-37-59(63)73(93)81-51(3)55-31-13-7-14-32-55)85-69(89)47-48-70(90)86(85)78(96)64-42-24-20-38-60(64)74(94)82-52(4)56-33-15-8-16-34-56/h5-44,49-52,75-78H,45-48H2,1-4H3,(H,79,91)(H,80,92)(H,81,93)(H,82,94)/t49-,50-,51-,52-,75-,76-,77-,78-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWCWWNZWYJTEP-HMVZQFFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3N4C(=O)CCC(=O)N4C(P3C5=CC=CC=C5P6C(N7C(=O)CCC(=O)N7C6C8=CC=CC=C8C(=O)NC(C)C9=CC=CC=C9)C1=CC=CC=C1C(=O)NC(C)C1=CC=CC=C1)C1=CC=CC=C1C(=O)NC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[C@H]3N4C(=O)CCC(=O)N4[C@@H](P3C5=CC=CC=C5P6[C@H](N7C(=O)CCC(=O)N7[C@@H]6C8=CC=CC=C8C(=O)N[C@@H](C)C9=CC=CC=C9)C1=CC=CC=C1C(=O)N[C@@H](C)C1=CC=CC=C1)C1=CC=CC=C1C(=O)N[C@@H](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H72N8O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583226
Record name 2,2',2'',2'''-(1,2-Phenylenebis{[(1S,3S)-5,8-dioxotetrahydro-1H-[1,2,4]diazaphospholo[1,2-a]pyridazine-2,1,3(3H)-triyl]})tetrakis{N-[(1S)-1-phenylethyl]benzamide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[(S,S,S)-DiazaPhos-SPE]

CAS RN

851770-14-4
Record name 2,2',2'',2'''-(1,2-Phenylenebis{[(1S,3S)-5,8-dioxotetrahydro-1H-[1,2,4]diazaphospholo[1,2-a]pyridazine-2,1,3(3H)-triyl]})tetrakis{N-[(1S)-1-phenylethyl]benzamide}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TT Adint, GW Wong, CR Landis - The Journal of Organic …, 2013 - ACS Publications
Twelve chiral bis-3,4-diazaphospholane ligands and six alkene substrates (styrene, vinyl acetate, allyloxy-tert-butyldimethylsilane, (E)-1-phenyl-1,3-butadiene, 2,3-dihydrofuran, and 2,5…
Number of citations: 54 pubs.acs.org
E Schroeder, Y Fu, J Kim, W Liu, P Liu, J Schomaker - 2023 - chemrxiv.org
Chiral, non-racemic amines and amino alcohols are prevalent in drugs, bioactive natural products and ligands for transi-tion metal catalysis. Asymmetric nitrene transfer is an efficient …
Number of citations: 2 chemrxiv.org
TT Adint - 2014 - search.proquest.com
Rhodium catalyzed asymmetric hydroformylation (AHF) generates chirality and a versatile functional group in a single atom-economic reaction, yet remains underutilized in the …
Number of citations: 2 search.proquest.com
GW Wong - 2012 - search.proquest.com
Hydroformylation is a large-scale commodity process in the synthesis of aldehydes from alkene, carbon monoxide and hydrogen gas starting materials; in contrast, asymmetric …
Number of citations: 0 search.proquest.com
PTC Chiral - Tetrahedron, 2003 - Citeseer
The Growing Impact of Asymmetric Catalysis - Aldrichimica Acta Page 1 The GrowinG impacT of asymmeTric caTalysis VOL. 40, NO. 3 • 2007 Palladium-Catalyzed Dynamic Kinetic …
Number of citations: 2 citeseerx.ist.psu.edu

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